![molecular formula C10H12BrFO B14760646 1-Bromo-5-fluoro-2-isopropoxy-4-methylbenzene](/img/structure/B14760646.png)
1-Bromo-5-fluoro-2-isopropoxy-4-methylbenzene
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Overview
Description
1-Bromo-5-fluoro-2-isopropoxy-4-methylbenzene is an organic compound with the molecular formula C10H12BrFO. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, isopropoxy, and methyl groups. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-5-fluoro-2-isopropoxy-4-methylbenzene can be synthesized through several synthetic routes. One common method involves the bromination of 5-fluoro-2-isopropoxy-4-methylbenzene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in the presence of a catalyst such as iron(III) bromide or aluminum bromide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-fluoro-2-isopropoxy-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of quinones or other oxidized products.
Scientific Research Applications
1-Bromo-5-fluoro-2-isopropoxy-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-5-fluoro-2-isopropoxy-4-methylbenzene depends on its specific application. In chemical reactions, it acts as an electrophile in electrophilic aromatic substitution reactions. The bromine and fluorine atoms on the benzene ring make it highly reactive towards nucleophiles, facilitating various substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene
- 1-Bromo-4-isopropoxy-2-methylbenzene
- 1-Bromo-4,5-difluoro-2-methylbenzene
Uniqueness
1-Bromo-5-fluoro-2-isopropoxy-4-methylbenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which enhances its reactivity and versatility in various chemical reactions.
Properties
Molecular Formula |
C10H12BrFO |
---|---|
Molecular Weight |
247.10 g/mol |
IUPAC Name |
1-bromo-5-fluoro-4-methyl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H12BrFO/c1-6(2)13-10-4-7(3)9(12)5-8(10)11/h4-6H,1-3H3 |
InChI Key |
NCSSCIRIRRETFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)Br)OC(C)C |
Origin of Product |
United States |
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